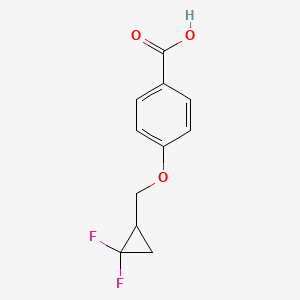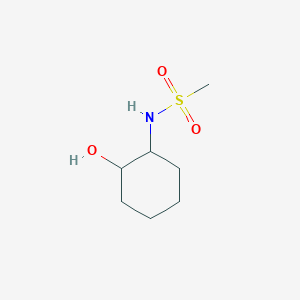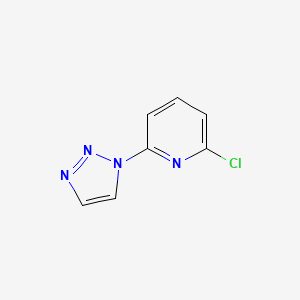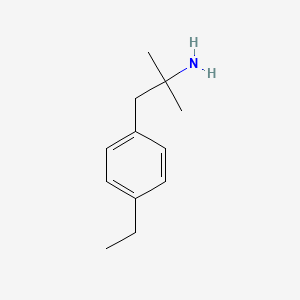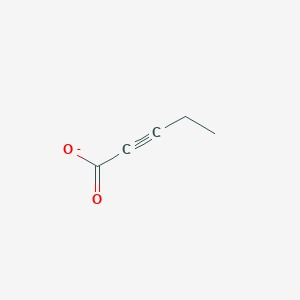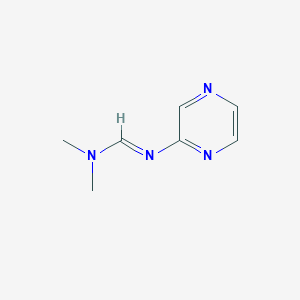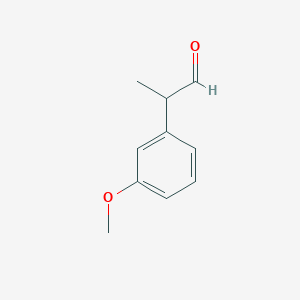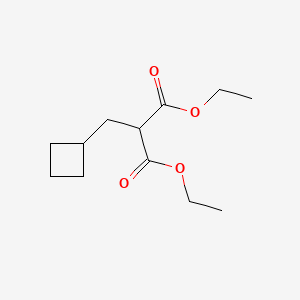
Diethyl 2-(cyclobutylmethyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(cyclobutylmethyl)malonate: is an organic compound with the molecular formula C13H20O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by a cyclobutylmethyl group and two ethyl ester groups
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Cyclobutylmethylation: The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction using cyclobutylmethyl bromide and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of propanedioic acid, 2-(cyclobutylmethyl)-, 1,3-diethyl ester involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.
Industry:
Polymer Production: The compound can be used in the production of polymers with specific properties, such as increased flexibility or thermal stability.
Material Science: It is utilized in the development of new materials with unique mechanical and chemical properties.
作用机制
The mechanism by which propanedioic acid, 2-(cyclobutylmethyl)-, 1,3-diethyl ester exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In drug development, it interacts with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Propanedioic acid, dimethyl ester: Similar structure but with methyl ester groups instead of ethyl.
Propanedioic acid, diethyl ester: Lacks the cyclobutylmethyl group.
Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester: Contains a phenylmethyl group instead of cyclobutylmethyl.
Uniqueness:
- The presence of the cyclobutylmethyl group in propanedioic acid, 2-(cyclobutylmethyl)-, 1,3-diethyl ester imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.
属性
CAS 编号 |
21782-47-8 |
|---|---|
分子式 |
C12H20O4 |
分子量 |
228.28 g/mol |
IUPAC 名称 |
diethyl 2-(cyclobutylmethyl)propanedioate |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-9/h9-10H,3-8H2,1-2H3 |
InChI 键 |
KXCXWZDZVIXGFE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1CCC1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Di-tert-butyl-4-[(piperazin-1-yl)methyl]phenol](/img/structure/B8688611.png)
![t-Butyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B8688617.png)
